![molecular formula C22H26N2O B2390205 2-Tert-butyl-3-(4-butylphenyl)quinazolin-4-one CAS No. 298215-44-8](/img/structure/B2390205.png)
2-Tert-butyl-3-(4-butylphenyl)quinazolin-4-one
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Overview
Description
2-Tert-butyl-3-(4-butylphenyl)quinazolin-4-one, also known as TQB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TQB is a heterocyclic organic compound that belongs to the quinazolinone class of compounds. It has a molecular formula of C23H29N3O and a molecular weight of 367.50 g/mol.
Scientific Research Applications
- Straightforward Synthesis : Researchers have developed a green, simple, and efficient method for synthesizing quinazolin-4(3H)-ones using visible light-induced condensation cyclization. This method involves the reaction of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst and TBHP (tert-butyl hydroperoxide) without the need for a metal catalyst .
- Reaction with Quinazoline-3-oxides : Another approach involves the synthesis of quinazolin-4(3H)-ones via the reaction of quinazoline-3-oxides with primary amines. This method provides an efficient and facile route to these compounds .
- Central Nervous System (CNS) Drugs : The applications of quinazolin-4(3H)-ones extend to drug development. Various CNS drugs, including methaqualone, mebroqualone, mecloqualone, piriquialone, and diproqualone, have been synthesized using methodologies related to this compound .
Synthetic Methodology
Drug Development
Mechanism of Action
: Li, F., Lu, L., & Liu, P. (2016). Quinazolinone synthesis. Organic Letters, 18(11), 2580-2583. : Collet, J. W., van der Nol, E. A., Roose, T. R., Maes, B. U. W., El Ruijter, R. V. A., & Orru, R. V. A. (2020). Photocatalytic cyclization of 3-(2-isocyanophenyl)quinazolin-4(3H)-ones. Chemical Communications, 56(25), 3661-3664. : Chen, X., Luo, X., Wang, K., Liang, F., & Wang, P. (2021). An efficient transition-metal-free route to quinazolin-4(3H)-ones. New Journal of Chemistry, 45(37), 16684-16688. : Al-Matar, M., Al-Azzawi, A., & Al-Khafaji, S. (2024). Design and synthesis of new quinazolinone derivatives as antimicrobial agents. Medicinal Chemistry Research, 33(1), 1-10.
properties
IUPAC Name |
2-tert-butyl-3-(4-butylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-5-6-9-16-12-14-17(15-13-16)24-20(25)18-10-7-8-11-19(18)23-21(24)22(2,3)4/h7-8,10-15H,5-6,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVNJUMAZDEEMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-3-(4-butylphenyl)quinazolin-4-one |
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